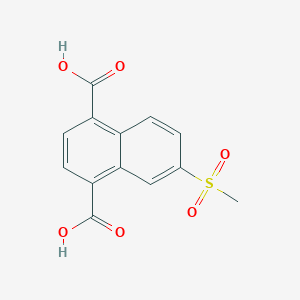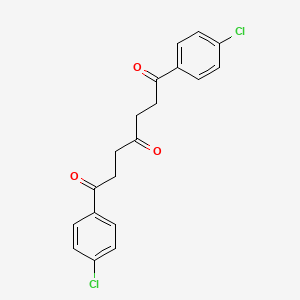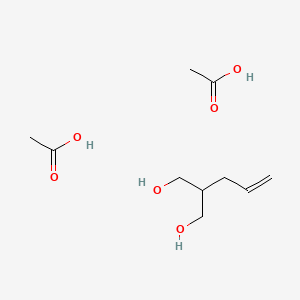
Acetic acid;2-prop-2-enylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of both an acetic acid group and a 2-prop-2-enylpropane-1,3-diol group, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-prop-2-enylpropane-1,3-diol typically involves the reaction of acetic acid with 2-prop-2-enylpropane-1,3-diol under acidic conditions. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid, which facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-prop-2-enylpropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides and acid catalysts are frequently used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-prop-2-enylpropane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;2-prop-2-enylpropane-1,3-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-allyl-1,3-propanediol: A closely related compound with similar chemical properties.
2-hydroxy-4-penten-1-ol: Another similar compound with comparable reactivity.
Uniqueness
Acetic acid;2-prop-2-enylpropane-1,3-diol is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
63127-61-7 |
|---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
acetic acid;2-prop-2-enylpropane-1,3-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-2-3-6(4-7)5-8;2*1-2(3)4/h2,6-8H,1,3-5H2;2*1H3,(H,3,4) |
InChI Key |
QMLHWIVLHVMULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


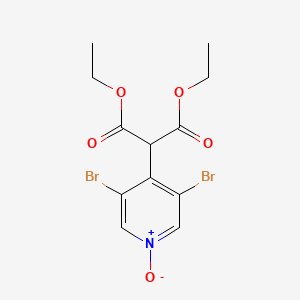

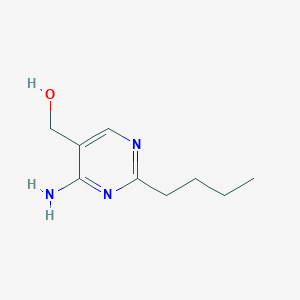
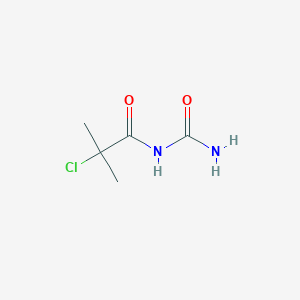
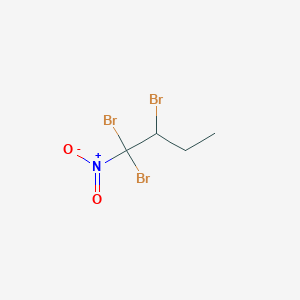
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
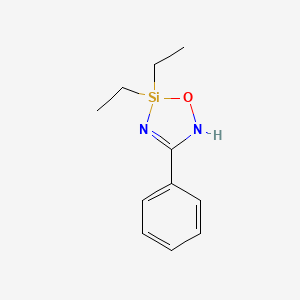
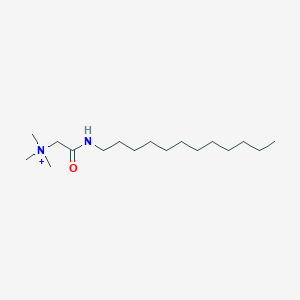
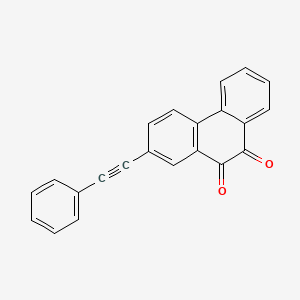
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
